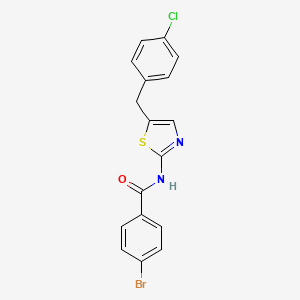![molecular formula C27H27N3O6 B11982474 N-{(1Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B11982474.png)
N-{(1Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((Cyclohexylamino)carbonyl)2-(5-(3-nitrophenyl)-2-furyl)vinyl)-4-methoxybenzamide is a complex organic compound that features a combination of cyclohexylamino, nitrophenyl, furyl, and methoxybenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Cyclohexylamino)carbonyl)2-(5-(3-nitrophenyl)-2-furyl)vinyl)-4-methoxybenzamide involves multiple steps:
Formation of the Cyclohexylamino Group: This can be achieved by reacting cyclohexylamine with a suitable carbonyl compound under controlled conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Furyl Group Formation: The furyl group can be synthesized through the reaction of furfural with an appropriate reagent.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, involving a palladium catalyst.
Methoxybenzamide Formation: This involves the reaction of 4-methoxybenzoic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. 2
Propiedades
Fórmula molecular |
C27H27N3O6 |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
N-[(Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H27N3O6/c1-35-22-12-10-18(11-13-22)26(31)29-24(27(32)28-20-7-3-2-4-8-20)17-23-14-15-25(36-23)19-6-5-9-21(16-19)30(33)34/h5-6,9-17,20H,2-4,7-8H2,1H3,(H,28,32)(H,29,31)/b24-17- |
Clave InChI |
WQHUVIVIUNTOIF-ULJHMMPZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NC4CCCCC4 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982407.png)


![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11982432.png)





![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982471.png)
![2-[N-(2-chlorophenyl)acetamido]acetic acid](/img/structure/B11982476.png)
![5-(4-Fluorophenyl)-2-[(2-oxopropyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982482.png)
